molecular formula C14H10ClN3O2 B2910700 4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105206-92-5

4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Cat. No.: B2910700
CAS No.: 1105206-92-5
M. Wt: 287.7
InChI Key: TYWVGWOVHUQQDU-UHFFFAOYSA-N
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Description

4-Chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It features a chloro group, a methyl group, and a [1,2]oxazolo[5,4-b]pyridin moiety, making it a unique and potentially valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the [1,2]oxazolo[5,4-b]pyridin core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives. Subsequent chlorination and acylation steps introduce the chloro and benzamide groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: Substitution reactions can replace one or more atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine: In the medical field, this compound could be explored for its potential use in drug development. Its unique structure and reactivity may make it suitable for designing new pharmaceuticals with specific therapeutic effects.

Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 4-Chloro-N-(2-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

  • 4-Chloro-N-(3-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

  • 4-Chloro-N-(4-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Uniqueness: 4-Chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide stands out due to its specific substitution pattern and the presence of the [1,2]oxazolo[5,4-b]pyridin core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-8-2-7-11-12(18-20-14(11)16-8)17-13(19)9-3-5-10(15)6-4-9/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWVGWOVHUQQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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